Lxw7 (tfa)

Integrin binding Endothelial progenitor cell targeting Vascular biology

Lxw7 (tfa) is the trifluoroacetate salt form of LXW7 (free base CAS 1313004-77-1), a disulfide-bridged cyclic octapeptide (sequence: cGRGDdvc) containing Arg-Gly-Asp (RGD) motif and four unnatural D-amino acids. The compound functions as a selective αvβ3 integrin inhibitor.

Molecular Formula C31H49F3N12O14S2
Molecular Weight 934.9 g/mol
Cat. No. B8107680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLxw7 (tfa)
Molecular FormulaC31H49F3N12O14S2
Molecular Weight934.9 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C29H48N12O12S2.C2HF3O2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22;3-2(4,5)1(6)7/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34);(H,6,7)/t13-,14+,15+,16-,17-,22-;/m1./s1
InChIKeyCABFZTZDDADZJM-XXKHBVEGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lxw7 (tfa) Procurement Guide: Cyclic αvβ3 Integrin Peptide Inhibitor with Defined Affinity


Lxw7 (tfa) is the trifluoroacetate salt form of LXW7 (free base CAS 1313004-77-1), a disulfide-bridged cyclic octapeptide (sequence: cGRGDdvc) containing Arg-Gly-Asp (RGD) motif and four unnatural D-amino acids. The compound functions as a selective αvβ3 integrin inhibitor [1]. Its cyclic architecture and incorporation of D-amino acids confer substantial proteolytic stability, distinguishing it from linear RGD peptides for applications requiring sustained in vivo activity [2].

Lxw7 (tfa) Cannot Be Interchanged with Linear RGD Peptides or Cyclic RGD Pentapeptides: Structural Determinants of Stability and Derivatizability


Linear RGD peptides undergo rapid proteolytic degradation in vivo (half-life typically <10 minutes), severely limiting their utility beyond short-term cell adhesion assays. Among cyclic RGD analogs, widely used "head-to-tail" cyclic pentapeptides (e.g., c(RGDfK), c(RGDfE)) exhibit comparable αvβ3 binding affinity to LXW7 but demonstrate a critical functional limitation: upon biotinylation for imaging or targeting applications, their binding affinity decreases 2- to 8-fold relative to the free peptide [1]. In contrast, biotinylated LXW7 retains near-identical affinity (IC50: 0.62 ± 0.07 μM vs. 0.68 ± 0.08 μM for free LXW7) due to its OBOC library-derived "built-in handle" design [1]. This property enables LXW7 derivatization without compromising target engagement—a feature not generalizable to the broader RGD cyclic peptide class and directly relevant to procurement decisions involving conjugated or immobilized peptide applications [2].

Lxw7 (tfa) Quantitative Evidence Guide: Direct Comparator Data for Procurement Evaluation


Lxw7 (tfa) Binding Affinity to αvβ3 Integrin vs. Linear RGD Peptide GRGD: Enhanced Binding to Target Cells with Reduced Platelet Interaction

LXW7 demonstrates stronger binding affinity to primary endothelial progenitor cells (EPCs) and endothelial cells (ECs) compared to the conventional linear αvβ3 integrin ligand GRGD peptide, while exhibiting weaker binding to platelets and no detectable binding to THP-1 monocytes [1]. The binding affinity (Kd) of LXW7 for αvβ3 integrin is 76 ± 10 nM across multiple αvβ3-expressing cell types (U-87MG glioblastoma, A375M melanoma, αvβ3-K562 cells), with Kd values ranging from 72-89 nM [2].

Integrin binding Endothelial progenitor cell targeting Vascular biology

Lxw7 (tfa) Integrin Selectivity Profile: αvβ3 vs. αvβ5, αIIbβ3, and α5β1

LXW7 selectively binds to αvβ3 integrin (Kd = 76 ± 10 nM), shows only weak binding to αvβ5 and αIIbβ3 integrins, and demonstrates no detectable binding to α5β1 integrin (K562 parent cells) [1]. In competitive binding assays using Echistatin-FITC, LXW7 inhibits binding to αvβ3-K562 cells with an IC50 of 0.68 ± 0.08 μM, while displaying weak inhibition of αvβ5 and αIIbβ3 integrins [1].

Integrin selectivity Off-target binding Target validation

Lxw7 (tfa) Vascular Graft Patency: 83% vs. 17% in Untreated Controls at 6 Weeks

In a rat carotid artery bypass model, LXW7-modified small diameter vascular grafts retained a patency rate of 83% at 6 weeks post-implantation, compared to only 17% for untreated control grafts [1]. LXW7-modified grafts also demonstrated significantly improved endothelial progenitor cell (EPC) attachment, proliferation, and endothelial differentiation in vitro, with suppressed platelet attachment relative to unmodified grafts [1].

Vascular graft endothelialization Patency rate In vivo efficacy

Lxw7 (tfa) Cerebral Ischemia Protection: Infarct Volume and Brain Edema Reduction vs. PBS Control

In a rat middle cerebral artery occlusion (MCAO) model of focal cerebral ischemia, intravenous administration of LXW7 (100 μg/kg) significantly reduced infarct volumes and brain water content (BWC) compared to PBS-treated control animals [1]. LXW7 treatment also lowered the expression of pro-inflammatory cytokines TNF-α and IL-1β in peri-ischemic brain tissue and reduced Iba1-positive activated microglia counts [1].

Cerebral ischemia Neuroprotection Stroke model

Lxw7 (tfa) VEGFR-2 Phosphorylation and ERK1/2 Activation in Endothelial Cells

LXW7 treatment of endothelial cells (ECs) enhances phosphorylation of VEGF receptor 2 (VEGFR-2) and activates the mitogen-activated protein kinase (MAPK) ERK1/2 signaling pathway [1][2]. ECs bound to LXW7-treated culture surfaces exhibit enhanced biological functions including proliferation, which is attributed to this increased VEGFR-2 phosphorylation and ERK1/2 activation [1].

VEGF signaling Endothelial cell biology MAPK pathway

Lxw7 (tfa) Biotinylated Form Retains Full Affinity vs. 2-8× Affinity Loss in Biotinylated RGD Cyclopentapeptides

Biotinylated LXW7 (LXW7-Bio) retains binding affinity to αvβ3 integrin that is nearly identical to the free peptide (IC50: 0.62 ± 0.07 μM vs. 0.68 ± 0.08 μM for free LXW7). In contrast, biotinylated forms of well-known RGD "head-to-tail" cyclic pentapeptide ligands (e.g., c(RGDfK), c(RGDfE)) exhibit 2- to 8-fold weaker binding affinity than their respective free forms [1]. This retention of affinity is attributed to the "built-in handle" inherent to the OBOC-derived LXW7 structure, which was specifically designed to accommodate conjugation without steric interference at the integrin binding interface [1].

Peptide conjugation Biotinylation Ligand derivatization

Lxw7 (tfa) Optimal Application Scenarios Based on Validated Evidence


Vascular Graft and Implantable Device Surface Functionalization

LXW7 surface modification of ePTFE vascular grafts achieved 83% patency at 6 weeks compared to 17% in unmodified controls [1]. LXW7-modified surfaces promote EPC/EC attachment, proliferation, and differentiation while suppressing platelet adhesion [1]. The peptide's proteolytic stability (cyclic structure with 4 D-amino acids) and biotinylation tolerance enable robust immobilization strategies including Click chemistry and PEG linker conjugation [1][2].

Targeted Tumor Imaging and Drug Delivery in αvβ3-Expressing Cancers

LXW7 binds strongly to αvβ3-expressing tumor cell lines including U-87MG glioblastoma and A375M melanoma (Kd = 72-89 nM) [1]. In xenograft models, biotinylated LXW7 demonstrates higher tumor uptake and lower liver accumulation compared to biotinylated cyclic RGD pentapeptides [1]. Biotinylated LXW7 retains near-full binding affinity (IC50: 0.62 ± 0.07 μM), enabling conjugation to imaging agents or drug payloads without affinity compromise [1].

Cerebral Ischemia and Neuroinflammation Research Models

In rat MCAO stroke models, LXW7 (100 μg/kg i.v.) significantly reduces infarct volume and brain edema [1]. The compound lowers pro-inflammatory cytokines (TNF-α, IL-1β) and reduces activated microglia in peri-ischemic tissue [1]. In LPS-stimulated BV2 microglial cells, LXW7 suppresses inflammatory mediators via Akt/NF-κB and JNK/MAPK pathway inhibition [2].

Tissue Engineering Scaffolds for Enhanced Endothelialization

LXW7-modified electrospun vascular grafts improve adhesion and proliferation of EPCs/ECs and accelerate endothelialization in rat carotid artery models [1]. LXW7-immobilized acellular liver scaffolds achieve approximately 81% vascular coverage while sustaining endothelial function [2]. The peptide's selective EPC/EC targeting with weak platelet binding enables in situ endothelialization of biomaterial surfaces [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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